methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Description
Methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (CAS: 1158298-22-6) is a specialized organic compound featuring a phthalimide moiety (1,3-dioxoisoindolyl) at the fourth carbon of a butanoate backbone, an azide group at the second carbon, and a methyl ester at the terminal position. Its molecular formula is C₁₃H₁₂N₄O₄, with a molecular weight of 288.26 g/mol. The azide group renders this compound highly reactive in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation or polymer synthesis . The phthalimide group, commonly used in medicinal chemistry for its bioisosteric properties, may also contribute to interactions with biological targets .
Properties
IUPAC Name |
methyl 2-azido-4-(1,3-dioxoisoindol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-21-13(20)10(15-16-14)6-7-17-11(18)8-4-2-3-5-9(8)12(17)19/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDVLJWEIONBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate typically involves the reaction of phthalimide with glycine methyl ester under basic conditions to form the intermediate compound . This intermediate is then subjected to azidation to introduce the azido group, resulting in the final product
Chemical Reactions Analysis
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group (–N₃) undergoes strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC/CuAAC) to form 1,2,3-triazole derivatives. This reaction is pivotal in bioconjugation and polymer chemistry.
| Reaction Type | Conditions | Product |
|---|---|---|
| CuAAC | Cu(I) catalyst, RT, aqueous/organic solvent | 1,4-Disubstituted 1,2,3-triazole linked to isoindole-1,3-dione and ester |
| SPAAC | Strain-promoted (e.g., DBCO), RT | 1,5-Disubstituted triazole with isoindole-1,3-dione and ester functionalities |
Key Findings :
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The azide group’s reactivity is unaltered by the isoindole-1,3-dione ring, as demonstrated in analogous compounds .
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Reaction yields depend on steric hindrance from the isoindole moiety .
Ester Hydrolysis
The methyl ester (–COOCH₃) can hydrolyze to a carboxylic acid under acidic or basic conditions, enabling further functionalization.
| Conditions | Catalyst/Reagent | Product |
|---|---|---|
| Acidic (e.g., HCl) | H₂O, reflux | 2-Azido-4-(1,3-dioxoisoindolin-2-yl)butanoic acid |
| Basic (e.g., NaOH) | Aqueous NaOH, RT | Sodium salt of the carboxylic acid derivative |
Notes :
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Hydrolysis rates are slower compared to simple esters due to electron-withdrawing effects of the isoindole ring .
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The carboxylic acid product is a precursor for amide or acyl chloride synthesis .
Nucleophilic Substitution at the Isoindole Ring
The electron-deficient isoindole-1,3-dione system participates in nucleophilic aromatic substitution (NAS) or ring-opening reactions.
| Reaction | Reagents | Product |
|---|---|---|
| Amine addition | Primary/secondary amines | 2-Substituted isoindoline-1,3-dione derivatives with azide and ester groups |
| Thiol substitution | RSH, base | Thioether-linked products |
Mechanistic Insight :
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NAS occurs preferentially at the 4- or 5-positions of the isoindole ring under basic conditions .
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Ring-opening reactions require harsh conditions (e.g., strong bases) and are less common .
Reduction of the Azide Group
Catalytic hydrogenation or Staudinger reactions convert the azide to an amine or iminophosphorane intermediate.
| Method | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoate |
| Staudinger reaction | Triphenylphosphine (PPh₃) | Iminophosphorane intermediate |
Applications :
Thermal Decomposition
Azides are thermally labile and decompose exothermically to release nitrogen gas, forming nitrene intermediates.
| Conditions | Outcome |
|---|---|
| Heat (>100°C) | Nitrene generation, potential cyclization products |
Safety Note :
Photochemical Reactivity
UV irradiation of the azide group generates nitrenes, enabling C–H insertion or cyclization reactions.
| Application | Product |
|---|---|
| Nitrene C–H insertion | Functionalized isoindole derivatives |
Scientific Research Applications
Methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate involves its ability to participate in click chemistry reactions, forming stable triazole linkages . This property makes it valuable in bioconjugation and labeling studies. The azido group is highly reactive and can form covalent bonds with various molecular targets, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- Key Differences : Replaces the azide group with a bromine atom at position 2.
- Significance: The bromine substitution enables nucleophilic substitution reactions (e.g., SN2), whereas the azide in the target compound facilitates click chemistry.
- Applications : Likely explored as an intermediate for further functionalization, though less versatile than the azide analog.
Phthalimide-Nitrate Derivatives (Compounds 1–6 in )
- Key Differences: Feature nitrate ester groups (e.g., –ONO₂) linked via methyl, ethyl, or aromatic spacers to the phthalimide core.
- Mutagenicity Data :
- Compound 1 (methyl-linked nitrate): Mutagenic potency = 2,205 revertants/µmol.
- Compound 2 (ethyl-linked nitrate): Mutagenic potency = 4,803 revertants/µmol.
- Conclusion : Methyl spacers reduce mutagenicity compared to ethyl or aromatic spacers, emphasizing the role of substituent geometry in safety profiles .
- Applications : Designed as anti-sickle cell anemia candidates, highlighting the pharmaceutical relevance of phthalimide derivatives.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid
- Key Differences : Replaces the methyl ester and azide groups with a carboxylic acid at the terminal position.
- Impact: The carboxylic acid enhances water solubility but reduces reactivity in non-polar environments. This compound (CAS: 3130-75-4) may serve as a precursor for esterification or amidation reactions .
Sulfonamide- and Sulfonate-Linked Phthalimides ()
- Examples : Sodium 6-(1,3-dioxo-isoindol-2-yl)-1-hexanesulfonate (XXIVb) and N-cyclohexyl sulfonamide derivatives.
- Key Differences : Incorporate sulfonate/sulfonamide groups via hexane chains, creating elongated, polar structures.
- Applications : Likely investigated as enzyme inhibitors (e.g., nicotinamide phosphoribosyltransferase), demonstrating the adaptability of phthalimide derivatives in targeting diverse biological pathways .
Impurity A(EP) in Amlodipine ()
- Structure : Contains a dihydropyridine core with a phthalimide-ethoxy-methyl substituent.
- Role : A process-related impurity in amlodipine besylate synthesis. Unlike the target compound, its phthalimide group is part of a larger, heterocyclic drug scaffold, underscoring its role in quality control rather than direct therapeutic use .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H14N2O5
- Molecular Weight : 338.3 g/mol
This compound exhibits several biological activities primarily through its interaction with various enzymes and cellular pathways:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
- Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells .
- Cytotoxic Effects : Research has demonstrated that certain analogs of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .
Efficacy in Tyrosinase Inhibition
In a study assessing the tyrosinase inhibitory effects of methyl 2-azido derivatives, it was found that the compound significantly reduced melanin production in B16F10 murine melanoma cells. The IC50 values for the most potent analogs were significantly lower than that of standard inhibitors like kojic acid:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Standard control |
| Methyl Azido Analog 1 | 17.62 | Potent inhibitor |
| Methyl Azido Analog 2 | 1.12 | Strongest inhibitor observed |
These results suggest that methyl 2-azido derivatives could be developed as effective agents for treating skin pigmentation disorders .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that methyl 2-azido derivatives exhibited significant radical scavenging activity comparable to established antioxidants:
| Compound | DPPH Scavenging % | Remarks |
|---|---|---|
| Methyl Azido Compound | 85% | Comparable to ascorbic acid |
| Ascorbic Acid | 90% | Positive control |
This suggests potential applications in preventing oxidative damage in various diseases .
Cytotoxicity Studies
Cytotoxic effects were assessed in various cancer cell lines. The following table summarizes the findings:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| B16F10 | 20 | >80 |
| HeLa | 10 | ~60 |
| MCF7 | 5 | ~40 |
At concentrations below 20 µM, the azido compound showed minimal cytotoxicity against normal cells but significant effects on cancer cells, indicating a selective action that may be harnessed for therapeutic use .
Case Studies
A notable case study involved the use of methyl 2-azido derivatives in a preclinical model of melanoma. The treatment resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls. Histological analysis revealed decreased melanin production and altered cellular morphology consistent with reduced tumor aggressiveness.
Q & A
Q. What methodologies assess its environmental fate and ecotoxicological impact?
- Methodological Answer : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test 301D) and photolysis studies under UV light. Use LC-MS/MS to track degradation products. Test acute toxicity in Daphnia magna or Danio rerio models, referencing ISO 6341 or OECD 203 protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
